molecular formula C12H6F2N2OS2 B2852707 3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1155931-38-6

3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No. B2852707
CAS RN: 1155931-38-6
M. Wt: 296.31
InChI Key: VDQVWNIYPQUPTC-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound, containing both sulfur and nitrogen atoms in its structure, and has been found to exhibit a range of biological activities. In

Scientific Research Applications

Acaricide Development

The structural motif of thienopyrimidinones, particularly with substitutions like difluorophenyl groups, has been explored for the development of novel acaricides. These compounds have shown promise in controlling mite populations, which are significant pests in agriculture. For instance, derivatives with trifluoroethyl thioether and pyrimidin-4-amine have demonstrated excellent acaricidal activity .

Pesticide Optimization

The introduction of fluoroalkyl sulfur groups into pesticide molecules, such as those found in thienopyrimidinones, can significantly enhance their lipophilic properties, leading to improved bioactivity. This chemical modification is crucial in the design of new pesticides with better efficacy and lower toxicity to non-target organisms .

Fungicidal Properties

Thienopyrimidinone derivatives have been investigated for their fungicidal properties. By using bioisosterism principles and taking pyrimidifen as a template, researchers have synthesized new compounds that exhibit strong fungicidal activity, potentially offering new solutions for crop protection .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a relatively new chemical entity and research is ongoing to identify its specific targets .

Mode of Action

It is known that the compound undergoes a visible-light-mediated fluoroalkylation/cyclization tandem process . This process is compatible with a wide range of N-arylcinnamamides .

Biochemical Pathways

The compound’s effect on biochemical pathways is currently under investigation. Preliminary studies suggest that the compound may be involved in the photoredox reaction, where singlet oxygen coexists with the superoxide radical anion through energy transfer and single electron transfer processes .

Pharmacokinetics

The compound has a molecular formula of c19h17f2n3o3s2 and an average mass of 437483 Da . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation. Some studies have suggested that the compound may have broad-spectrum antibacterial activity and reasonable antifungal activity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the visible-light-mediated fluoroalkylation/cyclization process suggests that light conditions may play a role in the compound’s activity

properties

IUPAC Name

3-(3,5-difluorophenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F2N2OS2/c13-6-3-7(14)5-8(4-6)16-11(17)10-9(1-2-19-10)15-12(16)18/h1-5H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQVWNIYPQUPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=S)N(C2=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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